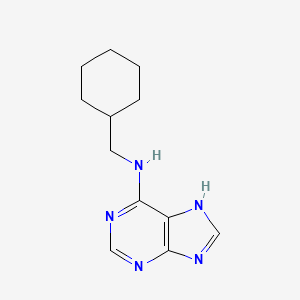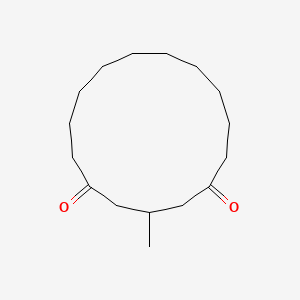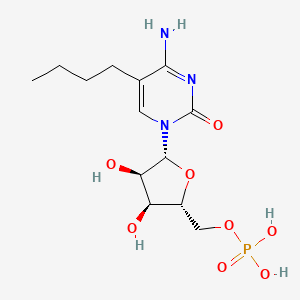
5-n-Butylcytidine 5'-monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-n-Butylcytidine 5’-monophosphate is a modified nucleotide that consists of a cytidine nucleoside with a butyl group attached to the nitrogen atom at the fifth position and a phosphate group attached to the fifth carbon of the ribose sugar. This compound is a derivative of cytidine monophosphate, which is a fundamental building block of RNA. The modification with a butyl group can alter its chemical properties and biological activities, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-n-Butylcytidine 5’-monophosphate typically involves the following steps:
Nucleoside Modification: The cytidine nucleoside is first modified by introducing a butyl group at the nitrogen atom at the fifth position. This can be achieved through nucleophilic substitution reactions using butyl halides under basic conditions.
Phosphorylation: The modified nucleoside is then phosphorylated at the fifth carbon of the ribose sugar. This can be done using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
Industrial Production Methods
Industrial production of 5-n-Butylcytidine 5’-monophosphate may involve enzymatic synthesis methods, which are more environmentally friendly and can offer higher yields. Enzymatic phosphorylation using nucleoside kinases, such as deoxynucleoside kinase or deoxycytidine kinase, can be employed to produce the monophosphate derivative efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
5-n-Butylcytidine 5’-monophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo derivatives back to the original compound.
Substitution: The butyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other electrophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups to the butyl chain.
Wissenschaftliche Forschungsanwendungen
5-n-Butylcytidine 5’-monophosphate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of modified nucleic acids and nucleotides, which are important in studying the structure and function of nucleic acids.
Biology: The compound can be used to investigate the role of modified nucleotides in biological processes, such as RNA stability and protein synthesis.
Industry: It can be used in the development of diagnostic tools and biosensors due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-n-Butylcytidine 5’-monophosphate involves its incorporation into RNA or DNA, where it can affect the stability and function of the nucleic acids. The butyl modification can influence the hydrogen bonding and base-pairing interactions, potentially leading to altered biological activities. The compound may target specific enzymes or molecular pathways involved in nucleic acid metabolism and synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytidine 5’-monophosphate: The unmodified form of the compound, which is a standard nucleotide in RNA.
Deoxycytidine 5’-monophosphate: A similar compound where the ribose sugar is replaced with deoxyribose, making it a building block of DNA.
N4-Acetylcytidine 5’-monophosphate: Another modified nucleotide with an acetyl group at the nitrogen atom at the fourth position.
Uniqueness
5-n-Butylcytidine 5’-monophosphate is unique due to the presence of the butyl group, which can significantly alter its chemical and biological properties compared to other similar compounds. This modification can enhance its stability, alter its interaction with enzymes, and potentially provide unique therapeutic benefits .
Eigenschaften
CAS-Nummer |
117340-75-7 |
|---|---|
Molekularformel |
C13H22N3O8P |
Molekulargewicht |
379.30 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(4-amino-5-butyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H22N3O8P/c1-2-3-4-7-5-16(13(19)15-11(7)14)12-10(18)9(17)8(24-12)6-23-25(20,21)22/h5,8-10,12,17-18H,2-4,6H2,1H3,(H2,14,15,19)(H2,20,21,22)/t8-,9-,10-,12-/m1/s1 |
InChI-Schlüssel |
SBMCVKLRAARGNH-DNRKLUKYSA-N |
Isomerische SMILES |
CCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
Kanonische SMILES |
CCCCC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


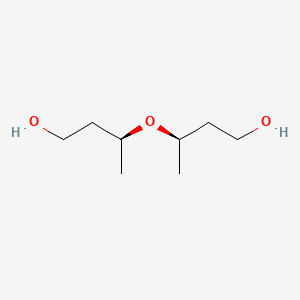
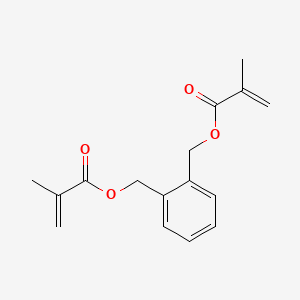
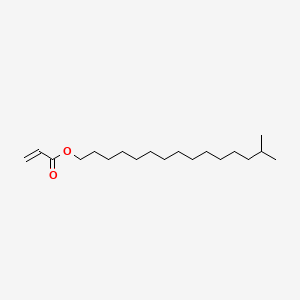

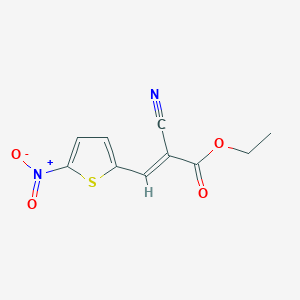
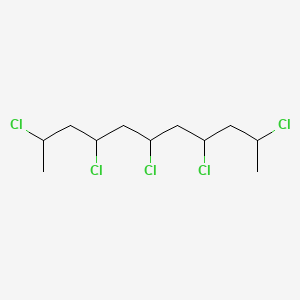
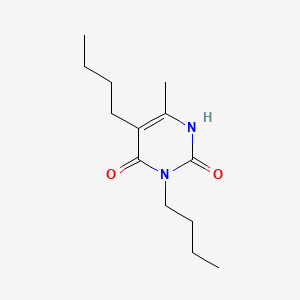
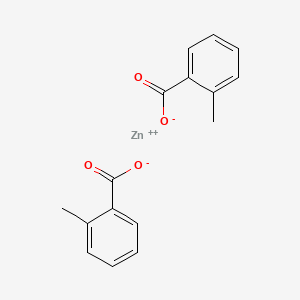
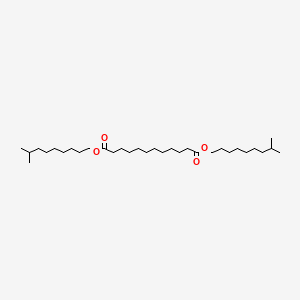

![[(4E,6E,10E)-13,14,20,22-tetrahydroxy-17-methoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12654777.png)
